N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycinamide
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Overview
Description
N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides. This compound is characterized by the presence of a glycinamide backbone substituted with various functional groups, including dichlorobenzyl, methylphenylsulfonyl, and phenylethyl groups. These substitutions confer unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycinamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Glycinamide Backbone: This step involves the reaction of glycine or its derivatives with appropriate reagents to form the glycinamide core.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation.
Industrial Production Methods
In an industrial setting, the production of N2-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycinamide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the glycinamide backbone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or sulfonyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N2-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycinamide involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular or biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycinamide can be compared to other glycinamide derivatives with similar substitutions.
- Compounds such as N2-(3,4-dichlorobenzyl)-N~2~-(4-methylphenyl)sulfonylglycinamide and N2-(2-phenylethyl)-N~2~-(4-methylphenyl)sulfonylglycinamide share structural similarities.
Uniqueness
The uniqueness of N2-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)glycinamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. These properties may include enhanced stability, reactivity, or biological activity compared to similar compounds.
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24Cl2N2O3S/c1-18-7-10-21(11-8-18)32(30,31)28(16-20-9-12-22(25)23(26)15-20)17-24(29)27-14-13-19-5-3-2-4-6-19/h2-12,15H,13-14,16-17H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZQKFBTZCMAGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=C(C=C2)Cl)Cl)CC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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